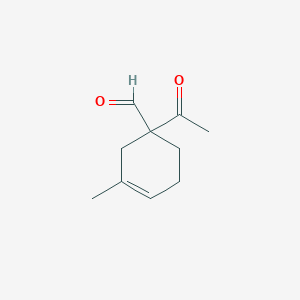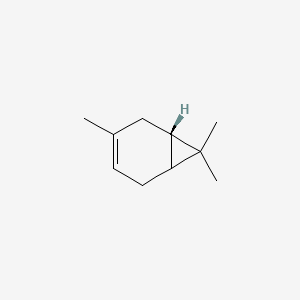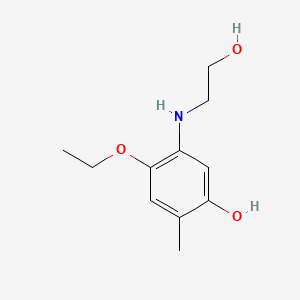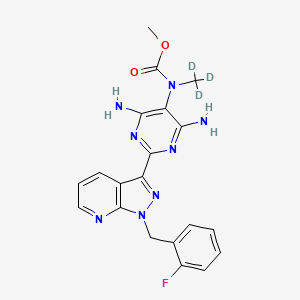
Riociguat-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Riociguat-d3 is a deuterated form of riociguat, a soluble guanylate cyclase stimulator. It is used as a reference standard in various scientific research applications. Riociguat itself is known for its role in treating pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension by targeting the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate pathway .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Riociguat-d3 involves the incorporation of deuterium atoms into the riociguat molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. it generally involves multiple steps of organic synthesis, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound follows similar principles as its non-deuterated counterpart but requires the use of deuterated starting materials. The process is optimized to ensure high yield and purity, adhering to stringent quality control measures to meet research standards .
化学反応の分析
Types of Reactions
Riociguat-d3, like riociguat, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups .
科学的研究の応用
Riociguat-d3 is primarily used as a reference standard in scientific research. Its applications include:
Chemistry: Used in analytical chemistry for the quantification and identification of riociguat in various samples.
Biology: Employed in studies to understand the metabolic pathways and biological effects of riociguat.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the behavior of riociguat in the body.
Industry: Applied in the development and quality control of pharmaceutical formulations containing riociguat
作用機序
Riociguat-d3, like riociguat, stimulates soluble guanylate cyclase, an enzyme in the cardiopulmonary system. This enzyme is the receptor for nitric oxide. When nitric oxide binds to soluble guanylate cyclase, it catalyzes the synthesis of cyclic guanosine monophosphate, a signaling molecule that leads to vasodilation. This compound sensitizes soluble guanylate cyclase to endogenous nitric oxide and directly stimulates the enzyme independent of nitric oxide .
類似化合物との比較
Similar Compounds
Vericiguat: Another soluble guanylate cyclase stimulator used in the treatment of heart failure.
Cinaciguat: A soluble guanylate cyclase activator used in research for its potential cardiovascular benefits.
Uniqueness
Riociguat-d3 is unique due to its deuterated nature, which provides advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it a valuable tool for detailed pharmacokinetic and pharmacodynamic studies .
特性
分子式 |
C20H19FN8O2 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)/i1D3 |
InChIキー |
WXXSNCNJFUAIDG-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC |
正規SMILES |
CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


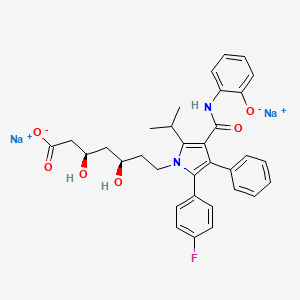
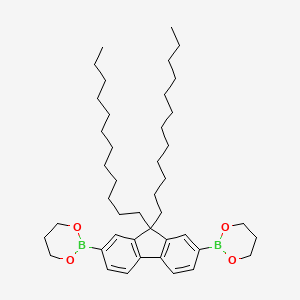
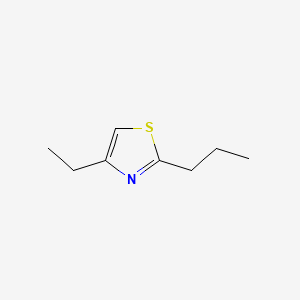
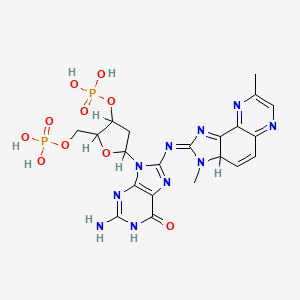
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
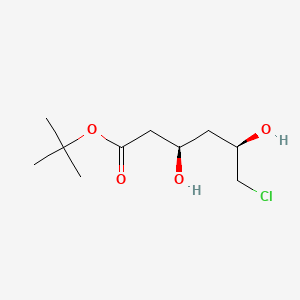
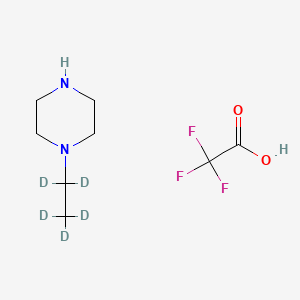
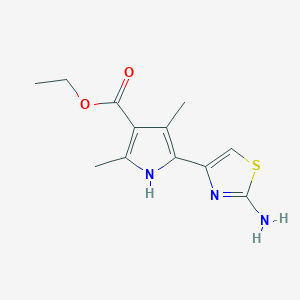
![4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride](/img/structure/B13827860.png)
